2-(Oxan-4-yl)pyrrolidine medicinal chemistry applications
2-(Oxan-4-yl)pyrrolidine medicinal chemistry applications
2-(Oxan-4-yl)pyrrolidine: Strategic Applications in Medicinal Chemistry
Executive Summary
2-(Oxan-4-yl)pyrrolidine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine) represents a high-value pharmacophore in modern drug discovery. As a structural chimera of a saturated nitrogen heterocycle (pyrrolidine) and a cyclic ether (tetrahydropyran, THP), it serves as a critical bioisostere for 2-cyclohexylpyrrolidine .
This scaffold is primarily utilized to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and increasing metabolic stability—while retaining the steric bulk and three-dimensional "escape from flatland" characteristics essential for high-affinity target binding.
Part 1: Structural Logic & Pharmacophore Analysis
In medicinal chemistry, the replacement of lipophilic carbocycles with polar heterocycles is a standard tactic to improve "drug-likeness." 2-(Oxan-4-yl)pyrrolidine offers a specific solution to the "Grease Ball" problem (excessive lipophilicity leading to poor solubility and high clearance).
Bioisosteric Replacement Strategy
The transition from a cyclohexyl group to an oxanyl (THP) group at the 2-position of a pyrrolidine core effects three critical changes:
-
LogP Reduction: The ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog, improving aqueous solubility.
-
H-Bond Acceptor Vector: The THP oxygen introduces a directional hydrogen bond acceptor (HBA) vector that can engage specific residues (e.g., backbone amides or serine hydroxyls) in the binding pocket, potentially boosting potency.
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Metabolic Blocking: The 4-position of a cyclohexane ring is a common "soft spot" for CYP450-mediated oxidation. The ether oxygen in the THP ring deactivates the adjacent carbons toward oxidative metabolism, often extending half-life (
).
Stereochemical Considerations
The molecule possesses a single chiral center at the pyrrolidine C2 position.
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(S)-Enantiomer: Often mimics L-proline derivatives; frequently preferred in peptide mimetics.
-
(R)-Enantiomer: Used to probe specific stereochemical constraints in GPCR pockets.
DOT Diagram: Bioisosteric Logic & SAR
Caption: Transition from lipophilic cyclohexyl-pyrrolidine to polar oxan-yl-pyrrolidine improves ADME properties.
Part 2: Synthetic Methodologies
For medicinal chemistry applications, access to the enantiopure scaffold is non-negotiable. The most robust route utilizes Ellman’s Sulfinamide chemistry to establish the chiral center at C2 with high diastereoselectivity.
Protocol 1: Asymmetric Synthesis via Ellman’s Auxiliary
This protocol yields high enantiomeric excess (>95% ee) and is scalable for gram-level delivery.
Reagents:
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(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s auxiliary)
-
Tetrahydro-2H-pyran-4-carbaldehyde
-
3-Butenylmagnesium bromide
-
Ti(OEt)4 (Titanium ethoxide)
-
Ozone / NaBH4 (for cyclization)
Step-by-Step Methodology:
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Imine Formation:
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Dissolve tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.
-
Add Ti(OEt)4 (2.0 eq) dropwise. Stir at RT for 12h.
-
Checkpoint: Monitor disappearance of aldehyde by TLC/LCMS.
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Quench with brine, filter Ti salts, and concentrate to obtain the N-sulfinyl imine.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the sulfinyl imine in DCM at -78°C.
-
Add 3-butenylmagnesium bromide (1.5 eq) slowly to minimize epimerization.
-
Stir at -78°C for 4h, then warm to RT.
-
Mechanism:[1][2][3][4][5][6] The bulky sulfinyl group directs the Grignard attack to one face of the imine, establishing the C2 chiral center.
-
-
Ozonolysis & Cyclization (One-Pot):
-
Dissolve the homoallylic amine intermediate in MeOH/DCM (1:1).
-
Cool to -78°C and bubble Ozone (
) until a blue color persists (cleavage of alkene to aldehyde). -
Purge with
to remove excess . -
Add NaBH4 (excess) and warm to RT. This reduces the in situ aldehyde and promotes intramolecular reductive amination (cyclization).
-
-
Deprotection:
-
Treat the cyclic sulfinamide with 4M HCl in Dioxane to cleave the sulfinyl group.
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Isolate (S)-2-(oxan-4-yl)pyrrolidine hydrochloride as a white solid.
-
DOT Diagram: Asymmetric Synthesis Workflow
Caption: Ellman's auxiliary directs the stereoselective formation of the pyrrolidine core.
Part 3: Physicochemical Profile & Data
The following table contrasts the key properties of the Oxan-4-yl scaffold against the standard Cyclohexyl scaffold, highlighting the medicinal chemistry advantages.
| Property | 2-Cyclohexylpyrrolidine | 2-(Oxan-4-yl)pyrrolidine | Impact on Drug Design |
| cLogP | ~3.2 | ~1.8 | Improved Solubility: Lower lipophilicity reduces aggregation risk. |
| TPSA (Ų) | 12.0 | 21.2 | Permeability: Slight increase in polarity without compromising membrane crossing. |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Ether) | Binding: Potential for new H-bond interactions in the pocket. |
| Metabolic Stability | Low (Cyclohexyl oxid.) | High | Clearance: Ether oxygen protects the ring from CYP450 oxidation. |
| sp³ Character | High | High | 3D Shape: Maintains "Escape from Flatland" geometry. |
Part 4: Case Applications in Drug Discovery
Chemokine Receptor Antagonists (CCR5/CCR2)
In the optimization of CCR5 antagonists (e.g., Maraviroc analogs), the pyrrolidine core is a common scaffold.
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Challenge: Diphenyl- or cyclohexyl-substituted pyrrolidines often suffer from high protein binding (>99%) and rapid hepatic clearance.
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Solution: Substitution with the 2-(oxan-4-yl) moiety maintains the steric bulk required to fill the hydrophobic pocket of the GPCR while lowering LogD, reducing non-specific binding and improving the fraction unbound (
).
Kinase Inhibitors (Solvent Front)
For kinase inhibitors targeting the ATP pocket, solubilizing groups are often appended to the solvent-exposed region.
-
Application: The 2-(oxan-4-yl)pyrrolidine motif can be attached via the pyrrolidine nitrogen to the hinge-binding core. The THP group projects into the solvent, improving oral bioavailability formulation options compared to a simple piperidine or morpholine.
References
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Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General reference for Bioisosterism principles).
-
Poyraz, S., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 11.
Sources
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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